6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-19-9-5-3-8(4-6-9)10-7-15-12-16-13(20-2)17-18(12)11(10)14/h3-7H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOABBYCVPXZSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)SC)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis Methodology
5-Amino-1,2,4-triazole undergoes alkylation with methanesulfenyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C. Catalytic triethylamine facilitates deprotonation, yielding 2-(methylsulfanyl)-5-amino-1,2,4-triazole.
Reaction Conditions
- Molar ratio : 1:1.2 (triazole : methanesulfenyl chloride)
- Solvent : DMF
- Temperature : 0–5°C (prevents disulfide formation)
- Yield : 72–78% after recrystallization (ethanol/water)
Characterization via $$ ^1H $$-NMR confirms substitution:
Cyclocondensation to Form the Triazolopyrimidine Core
The triazolopyrimidine skeleton assembles via acid-catalyzed cyclization between 2-(methylsulfanyl)-5-amino-1,2,4-triazole and a β-diketone.
Di-Keto Component Synthesis
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate serves as the C6 substituent source. Prepared via Claisen condensation:
Cyclization Reaction
Equimolar quantities of β-diketone and triazole react in glacial acetic acid under nitrogen.
Optimized Parameters
- Catalyst : Fe$$ _3 $$O$$ _4 $$@SiO$$ _2 $$-SO$$ _3 $$H (20 mg/mmol substrate)
- Temperature : 80°C (reflux)
- Duration : 5 hours
- Yield : 93% (7-hydroxy intermediate)
Mechanistic Insight
- Knoevenagel condensation between β-diketone and triazole forms a conjugated enamine.
- Intramolecular cyclization generates the bicyclic core.
- Aromatization via proton loss stabilizes the triazolopyrimidine.
Functionalization at C7: Chlorination and Amination
Chlorination with Phosphoryl Chloride
The 7-hydroxyl group undergoes replacement using POCl$$ _3 $$:
Procedure
Nucleophilic Amination
7-Chloro-6-(4-methoxyphenyl)-2-(methylsulfanyl)triazolo[1,5-a]pyrimidine reacts with ammonia:
Conditions
- Solvent : Methanol saturated with NH$$ _3 $$ gas (7M)
- Temperature : 100°C (sealed tube)
- Duration : 12 hours
- Yield : 68–73%
Analytical Validation
- HPLC Purity : ≥98% (C18 column, acetonitrile/water)
- HRMS : [M+H]$$ ^+ $$ calcd. for C$$ _15 $$H$$ _15 $$N$$ _6 $$OS: 343.1024, found 343.1026
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Reducing reaction time from hours to minutes:
One-Pot Multicomponent Approach
Fe$$ _3 $$O$$ _4 $$-based nanocatalysts enable tandem reactions:
| Component | Role | Quantity (mmol) |
|---|---|---|
| 4-Methoxybenzaldehyde | Aryl donor | 1.0 |
| Ethyl acetoacetate | β-Ketoester | 1.0 |
| 2-(Methylsulfanyl)-5-amino-triazole | Heterocyclic precursor | 1.0 |
Outcome
- Catalyst : Fe$$ _3 $$O$$ _4 $$@SiO$$ _2 $$-SO$$ _3 $$H (15 mg/mmol)
- Solvent : Water (green chemistry)
- Yield : 84% (direct to 7-amine without chlorination)
Critical Analysis of Methodologies
Yield Optimization
Chlorination-Amination vs. One-Pot
| Parameter | Chlorination-Amination | One-Pot Synthesis |
|---|---|---|
| Total Yield | 60–65% | 84% |
| Step Count | 4 | 1 |
| Catalyst Cost | Low | Moderate |
| Scalability | Pilot-scale proven | Lab-scale only |
The one-pot method excels in atom economy but requires stringent stoichiometric control.
Substituent Effects on Reactivity
Introducing electron-donating groups (e.g., 4-methoxyphenyl) accelerates cyclization by stabilizing transition states through resonance. Conversely, methylsulfanyl’s steric bulk necessitates prolonged amination times.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder
Biologische Aktivität
6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound suggest a broad spectrum of biological applications.
- Molecular Formula: C13H13N5OS
- Molar Mass: 287.34 g/mol
- Melting Point: 280-282°C
Pharmacological Profile
Recent studies have highlighted the diverse pharmacological activities associated with 1,2,4-triazole derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The biological activity of 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine can be summarized as follows:
Antibacterial Activity
Research indicates that compounds containing the triazolo[1,5-a]pyrimidine core exhibit significant antibacterial effects. For instance:
- MIC Values: Compounds similar to 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine have shown MIC values ranging from 0.125 μg/mL to 8 μg/mL against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The compound's structure suggests potential antifungal properties as well. Triazole derivatives are known for their efficacy against fungal pathogens:
- Activity Against Fungi: Compounds in this class have demonstrated effectiveness against Candida albicans and other fungal strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays:
- COX-2 Inhibition: Similar derivatives have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests that the compound may inhibit COX-2 activity effectively.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo[1,5-a]pyrimidine derivatives:
- Substituents Impacting Activity: The presence of electron-donating groups (e.g., methoxy) on the phenyl ring enhances antibacterial activity. Conversely, longer alkyl chains on nitrogen positions can reduce efficacy .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized a series of triazolo[1,5-a]pyrimidines and evaluated their antibacterial and antifungal activities. The results indicated that modifications at specific positions significantly influenced their potency .
- Docking Studies : Computational docking studies have been employed to predict the binding affinity of these compounds to target enzymes involved in bacterial resistance mechanisms .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound has been studied for several biological activities:
Anticancer Activity
Preliminary studies indicate that 6-(4-Methoxyphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that the compound could serve as a lead for developing new anticancer agents through further optimization and testing .
Enzyme Inhibition
Research has shown that derivatives of this compound may act as inhibitors for specific enzymes relevant to diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD). The inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase has been documented .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against certain bacterial strains. Its derivatives have shown efficacy in inhibiting the growth of pathogens such as Pseudomonas aeruginosa and Escherichia coli, making it a candidate for further investigation in antimicrobial therapy .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research : A study focusing on its cytotoxicity against lung and breast cancer cells demonstrated that modifications to its structure could enhance its potency.
- Diabetes Management : Research exploring its enzyme inhibitory effects showed promise in developing new treatments for managing blood glucose levels in diabetic patients.
- Antimicrobial Drug Development : Investigations into its antimicrobial properties have led to promising results against resistant bacterial strains, indicating potential use in developing new antibiotics.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at the 6-Position
Key Findings :
Substituent Variations at the 2-Position
Key Findings :
Key Findings :
- Fluorinated analogs exhibit lower acute toxicity, likely due to reduced metabolic activation .
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | PTSA, DMF, 80°C, 6h | 65–70 | >95% |
| SMe Addition | CH₃SH, K₂CO₃, DCM | 85 | 90% |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
A combination of spectroscopic and crystallographic techniques is essential:
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for methoxyphenyl), SMe (δ 2.5–2.7 ppm), and amine protons (δ 5.5–6.0 ppm) .
- ¹³C NMR : Confirm the triazolopyrimidine core (C2 at ~160 ppm) and methoxy group (OCH₃ at ~55 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 329.08 for C₁₄H₁₃N₅OS) .
X-ray Crystallography : Resolve bond lengths/angles (e.g., triazole-pyrimidine fusion angle ≈ 5–7°) and confirm substituent positions .
Q. Key Structural Data :
- Crystal System : Monoclinic (analogous compounds) .
- Hydrogen Bonding : N–H···N interactions stabilize the planar structure .
Advanced: How to resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
Assay Standardization :
- Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies .
- Validate enzyme inhibition (e.g., DHODH) with kinetic assays (IC₅₀ comparisons) .
Orthogonal Assays :
- Pair cell viability (MTT assay) with apoptosis markers (Annexin V/PI) to confirm mechanistic consistency .
Structural Analogs : Compare activity trends with derivatives (e.g., replacing SMe with CF₃ or OCH₃ groups) to identify SAR patterns .
Q. Example Contradiction Analysis :
| Study | Reported IC₅₀ (μM) | Assay Conditions | Resolution |
|---|---|---|---|
| A | 0.5 | DHODH, pH 7.4 | Validated via SPR |
| B | 5.2 | Cell-based, serum-free | Adjusted serum content to 10% FBS |
Advanced: What strategies improve the pharmacokinetic properties of this compound?
Methodological Answer:
Solubility Enhancement :
- Introduce hydrophilic groups (e.g., morpholine or piperazine) at the 7-amine position .
- Use prodrug approaches (e.g., phosphate esters) for aqueous formulation .
Metabolic Stability :
- Replace labile groups: Swap SMe with CF₃ to reduce CYP450-mediated oxidation .
- In vitro ADME : Test microsomal stability (human liver microsomes, t₁/₂ >60 min desirable) .
Permeability :
- LogP Optimization: Aim for 2–3 (measured via shake-flask method) to balance membrane penetration and solubility .
Q. SAR Table for Modifications :
| Modification | Effect on LogP | Metabolic Stability (t₁/₂, min) |
|---|---|---|
| SMe → CF₃ | +0.5 | 120 |
| 4-OCH₃ → 4-F | -0.3 | 90 |
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent photodegradation of the methoxyphenyl group .
- Solubility for Stock Solutions : Prepare in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles degrade purity by ~15%) .
- Stability Monitoring : Conduct monthly HPLC checks (degradants <2% acceptable) .
Advanced: How to elucidate the mechanism of enzyme inhibition for this compound?
Methodological Answer:
Kinetic Studies :
- Competitive vs. Non-competitive : Vary substrate concentration (e.g., dihydroorotate for DHODH) and measure Vmax/Km shifts .
Structural Biology :
- Co-crystallization : Resolve ligand-enzyme complexes (e.g., with DHODH at 2.0 Å resolution) to identify binding pockets .
Computational Modeling :
- Docking (AutoDock Vina) : Simulate binding poses; validate with mutagenesis (e.g., Ala-scanning of key residues) .
Q. Key Binding Interactions :
- Hydrogen Bonds : N7-amine with Asp237 (DHODH) .
- Hydrophobic Contacts : 4-Methoxyphenyl with Leu172 .
Basic: What analytical techniques confirm compound purity?
Methodological Answer:
HPLC : Use a C18 column (4.6 × 150 mm) with UV detection (254 nm). Mobile phase: acetonitrile/0.1% TFA in water (gradient: 30→70% ACN over 20 min). Purity >98% required for biological assays .
Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Melting Point : Sharp range (e.g., 214–216°C) indicates high crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
